rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester
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Overview
Description
rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester: is a derivative of all-trans Retinoic Acid, which is a metabolite of Vitamin A. This compound is known for its role in regulating cellular growth and differentiation, making it significant in various biological and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester typically involves the esterification of all-trans Retinoic Acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards is common to prevent contamination and ensure product quality.
Chemical Reactions Analysis
Types of Reactions: rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester is widely used in scientific research due to its role in cellular growth and differentiation. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell differentiation and growth, particularly in stem cell research.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and certain types of cancer.
Mechanism of Action
The compound exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs). This binding activates the receptors, which then regulate the expression of genes involved in cellular growth, differentiation, and apoptosis. The pathways involved include the retinoic acid signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis .
Comparison with Similar Compounds
All-trans Retinoic Acid: The parent compound, known for its role in regulating gene expression and cellular differentiation.
13-cis Retinoic Acid: Another isomer of retinoic acid, used in the treatment of severe acne.
9-cis Retinoic Acid: Known for its role in activating both retinoic acid receptors and retinoid X receptors.
Uniqueness: rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester is unique due to the presence of the hydroxyl group, which can undergo various chemical modifications. This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-7-25-21(24)13-17(3)10-8-9-16(2)11-12-20-18(4)14-19(23)15-22(20,5)6/h8-13,19,23H,7,14-15H2,1-6H3/b10-8+,12-11+,16-9+,17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIJVPAEVNFVAS-JQVQEMKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CC(CC1(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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